(4-Iodo-2-nitrophenyl)methanol
Overview
Description
(4-Iodo-2-nitrophenyl)methanol: is an organic compound with the molecular formula C7H6INO3 . It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, with a methanol group (-CH2OH) attached to the benzene ring as well. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration and Halogenation: One common synthetic route involves the nitration of 4-iodoaniline followed by reduction to form the corresponding amine, which is then converted to the nitro compound.
Reduction of Nitro Compounds: Another method involves the reduction of 4-iodo-2-nitrobenzene to produce the desired methanol derivative.
Industrial Production Methods: The industrial production of This compound typically involves large-scale nitration and halogenation reactions, followed by purification steps to obtain the final product.
Scientific Research Applications
(4-Iodo-2-nitrophenyl)methanol: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of iodine and nitro groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Safety and Hazards
“(4-Iodo-2-nitrophenyl)methanol” is associated with certain hazards. The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
The future directions of research involving “(4-Iodo-2-nitrophenyl)methanol” and similar compounds could involve further exploration of their inhibitory effects on key enzymes in bacterial cell-to-cell communication . This could potentially lead to the development of new anti-infective treatments. Additionally, the role of these compounds in the catalytic reduction of 4-nitrophenol could be further investigated to enhance the performance of nanostructured materials .
Chemical Reactions Analysis
(4-Iodo-2-nitrophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution Reactions: The iodine atom can be substituted with other groups, such as alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Iodo-2-nitrobenzoic acid
Reduction: 4-Iodo-2-aminophenol
Substitution: 4-Alkyl-2-nitrophenylmethanol
Comparison with Similar Compounds
(4-Iodo-2-nitrophenyl)methanol: can be compared with other similar compounds, such as:
4-Bromo-2-nitrophenylmethanol
4-Chloro-2-nitrophenylmethanol
2-Nitrophenylmethanol
These compounds share similar structural features but differ in the type of halogen atom present, which can affect their reactivity and applications.
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Properties
IUPAC Name |
(4-iodo-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPRQSYYMKIHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696842 | |
Record name | (4-Iodo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-20-9 | |
Record name | (4-Iodo-2-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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